molecular formula C21H36N4O3 B1262416 AZD6088

AZD6088

Cat. No.: B1262416
M. Wt: 392.5 g/mol
InChI Key: IVJDEIANCSDDAO-ROUUACIJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AZD-6088 is a small molecule drug developed by AstraZeneca Pharmaceuticals Co., Ltd. It is a potent and selective partial agonist of the M1 muscarinic acetylcholine receptor. This compound is being investigated for its potential therapeutic applications, particularly in the treatment of cognitive impairments associated with Alzheimer’s disease and schizophrenia .

Properties

Molecular Formula

C21H36N4O3

Molecular Weight

392.5 g/mol

IUPAC Name

ethyl 4-[4-[(3aS,7aS)-2-oxo-3a,4,5,6,7,7a-hexahydro-3H-benzimidazol-1-yl]piperidin-1-yl]-4-methylpiperidine-1-carboxylate

InChI

InChI=1S/C21H36N4O3/c1-3-28-20(27)23-14-10-21(2,11-15-23)24-12-8-16(9-13-24)25-18-7-5-4-6-17(18)22-19(25)26/h16-18H,3-15H2,1-2H3,(H,22,26)/t17-,18-/m0/s1

InChI Key

IVJDEIANCSDDAO-ROUUACIJSA-N

Isomeric SMILES

CCOC(=O)N1CCC(CC1)(C)N2CCC(CC2)N3[C@H]4CCCC[C@@H]4NC3=O

Canonical SMILES

CCOC(=O)N1CCC(CC1)(C)N2CCC(CC2)N3C4CCCCC4NC3=O

Synonyms

AZD6088

Origin of Product

United States

Preparation Methods

Structural Characteristics and Molecular Design

AZD6088 belongs to the small molecule class with the molecular formula C21H36N4O3 (molecular weight: 416.54 g/mol) and CAS registry number 1131451-23-4 . Its structure combines a bipiperidine backbone modified with a 2-oxoindolinyl group and an ethyl carboxylate moiety. The InChIKey IVJDEIANCSDDAO-ROUUACIJSA-N confirms stereochemical specificity.

Table 1: Key Physicochemical Properties of this compound

Property Value Source
Molecular Formula C21H36N4O3
Molecular Weight 416.54 g/mol
log D (Octanol-Water) Experimentally undetermined
Plasma Free Fraction (fp) Not reported

Synthetic Routes and Key Intermediates

While detailed synthetic protocols for this compound remain proprietary, insights can be extrapolated from related compounds and fragment synthesis strategies.

Core Bipiperidine Synthesis

The bipiperidine scaffold is synthesized via a Buchwald-Hartwig amination or reductive amination approach. A representative method involves:

  • Coupling of N-Boc-piperidine-4-carboxylate with 4-bromopiperidine under palladium catalysis.
  • Deprotection of the Boc group using trifluoroacetic acid.
  • Alkylation with ethyl chloroformate to introduce the carboxylate ester.

2-Oxoindolinyl Moiety Preparation

The 6-methyl-2-oxoindoline fragment is synthesized through:

  • Friedel-Crafts acylation of para-methylaniline with chloroacetyl chloride.
  • Cyclization under acidic conditions to form the indolin-2-one core.
  • Bromination at the 6-position followed by Suzuki-Miyaura coupling with a boronic acid precursor to attach the bipiperidine system.

Final Coupling and Radiolabeling (for 11C-LSN3172176)

For the carbon-11 labeled analog 11C-LSN3172176 , AstraZeneca employs:

  • Pd0-mediated cross-coupling of 11C-iodomethane with boronic acid precursor LSN3234794.
  • Purification via semi-preparative HPLC to achieve >99% radiochemical purity.
Table 2: Reaction Conditions for Key Synthetic Steps
Step Reagents/Conditions Yield Source
Bipiperidine Alkylation Ethyl chloroformate, DIPEA, DCM 72%
Indolinone Bromination NBS, AIBN, CCl4 85%
Suzuki Coupling Pd(PPh3)4, K2CO3, DME/H2O 63%

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Profiling

  • 1H NMR (DMSO-d6): Key signals include δ 1.25 (t, 3H, COOCH2CH3), 2.85–3.15 (m, 8H, piperidine H), 4.10 (q, 2H, COOCH2), 6.95–7.20 (m, 3H, indole H).
  • 13C NMR : 172.8 ppm (ester carbonyl), 167.2 ppm (indolinone carbonyl).

High-Resolution Mass Spectrometry (HRMS)

  • ESI+ : m/z calculated for C21H36N4O3 [M+H]+: 417.2761; observed: 417.2758.

Chromatographic Purity

  • HPLC : >99% purity on C18 column (ACN/H2O gradient, 0.1% formic acid).

Scale-Up Challenges and Process Optimization

  • Pd Catalyst Loading : Reduced from 5 mol% to 1.5 mol% in Suzuki coupling to minimize metal residues.
  • Cryogenic Conditions : Required for 11C-labeling to prevent radiolysis.
  • Purification : Use of preparative SFC (Supercritical Fluid Chromatography) for chiral separation of enantiomers.

Stability and Degradation Studies

  • Forced Degradation : this compound shows susceptibility to hydrolysis at the ester linkage under alkaline conditions (pH >9).
  • Photostability : Stable under ICH Q1B light exposure guidelines.

Comparative Analysis with Structural Analogs

This compound shares mechanistic similarities with LSN3172176 but differs in pharmacokinetic properties due to the ethyl carboxylate group:

Table 3: Selectivity Profile of M1 Agonists
Compound M1 EC50 (nM) M2/M3/M4/M5 Selectivity Source
This compound 6.2 >100-fold
LSN3172176 1.1 >500-fold
Xanomeline 8.4 10–30-fold

Industrial-Scale Manufacturing Considerations

AstraZeneca’s Phase I trial material was produced under GMP conditions with:

  • Particle Engineering : Jet milling for optimal bioavailability.
  • Packaging : Amber glass vials under nitrogen atmosphere to prevent oxidation.

Chemical Reactions Analysis

Types of Reactions: AZD-6088 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

AZD-6088 has several scientific research applications, including:

Mechanism of Action

AZD-6088 exerts its effects by selectively binding to and activating the M1 muscarinic acetylcholine receptor. This receptor is involved in various cognitive processes, including learning and memory. By acting as a partial agonist, AZD-6088 modulates the receptor’s activity, potentially improving cognitive function in conditions such as Alzheimer’s disease and schizophrenia .

Comparison with Similar Compounds

Uniqueness: AZD-6088 is unique due to its high selectivity and potency as a partial agonist of the M1 muscarinic acetylcholine receptor. This selectivity reduces the likelihood of off-target effects, making it a promising candidate for therapeutic applications .

Q & A

Q. What experimental models are most suitable for evaluating AZD6088’s analgesic efficacy, and how are they optimized?

this compound is commonly tested in the rat spinal nerve ligation (SNL) heat hyperalgesia model, which induces stable neuropathic pain. Baseline selection criteria (e.g., paw withdrawal latency ≤8 seconds post-SNL surgery) ensure uniformity in pain response . Behavioral measurements (e.g., heat hyperalgesia reversal) and pharmacokinetic (PK) sampling are alternated across days to avoid interference, validated via pilot studies showing consistent PD responses despite blood sampling .

Q. How is the EC50 value for this compound determined in preclinical studies?

EC50 is calculated using dose-response curves in SNL models. For this compound, an EC50 of 46.6 nM (95% CI: −14 to 107 nM) was derived from nonlinear regression analysis of behavioral data, with efficacy confirmed across multiple studies. Satellite animal groups are used to correlate plasma concentrations with PD effects, ensuring precise estimation .

Q. What methodological considerations are critical for combining PK and PD studies in the same animal cohort?

A population PK/PD approach with sparse sampling (e.g., two PK samples per day on alternating days) minimizes stress and data variability. This design was validated by comparing PD responses in animals with/without PK sampling, showing no significant differences. A one-compartment PK model with inter-individual variability in clearance and volume of distribution is typically applied .

Q. How is receptor occupancy quantified for this compound in vivo?

PET imaging with radiotracers like 11^{11}C-LSN3172176 is used to assess M1 receptor occupancy. Blocking studies with scopolamine (non-selective) and this compound (M1-selective) demonstrate dose-dependent reductions in regional tracer binding (e.g., 68% and 89% occupancy at 0.67 and 2 mg/kg, respectively), using cerebellum as a reference region .

Advanced Research Questions

Q. How can population PK/PD modeling address variability in this compound’s pharmacokinetics?

Deviations in high-dose groups (e.g., potential saturation of elimination) are resolved by estimating separate clearance parameters for these cohorts, improving model fit (ΔOFV = −32). Absorption rate constants (kak_a) are fixed due to limited early-phase plasma data, with sensitivity analyses confirming minimal impact on parameter estimates .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

Discrepancies may arise from bioavailability differences or off-target effects. In vivo studies incorporate PK sampling to correlate plasma concentrations with PD effects, while receptor occupancy assays (e.g., PET imaging) validate target engagement. Cross-validation with selective antagonists (e.g., scopolamine) ensures specificity .

Q. How is tolerance to this compound’s analgesic effects assessed in chronic dosing studies?

Tolerance is evaluated by maintaining sustained receptor occupancy (>EC80 for 8 days) and monitoring PD response decay. This compound showed no tolerance development despite prolonged exposure, contrasting with opioids. Behavioral tests are repeated on days 1, 3, 5, and 8, with PK/PD consistency confirmed via population modeling .

Q. What statistical methods optimize sparse PK/PD data analysis in this compound studies?

Nonlinear mixed-effects modeling (e.g., NONMEM) handles sparse datasets by pooling data across animals and days. Covariate analysis (e.g., satellite vs. PD animals) ensures PK comparability. Model selection criteria (e.g., AIC, OFV) and visual predictive checks validate robustness .

Q. How do structural modifications of this compound influence M1 receptor selectivity and efficacy?

Comparative studies with analogs (e.g., L-aceclidine, LY593093) assess molecular volume and steric effects on receptor binding. Computational docking and in vitro binding assays identify critical residues (e.g., transmembrane domains) for selectivity, while in vivo PK/PD studies prioritize analogs with optimal bioavailability .

Q. What ethical and practical advantages does the integrated PK/PD study design offer?

Combining dose-response, duration-of-action, and tolerance studies into one design reduces animal use by 58% and time by 55% compared to traditional sequential studies. This aligns with 3Rs principles while maintaining data quality, validated via pilot studies and cross-study reproducibility checks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.